molecular formula C9H9N3OS3 B12175788 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B12175788
M. Wt: 271.4 g/mol
InChI Key: BAWANOGCJOEFIW-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound that features both a thiadiazole and a thiophene ring. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethylsulfanyl-substituted hydrazine with thiophene-3-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-3-carboxamide is unique due to its specific combination of the thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with biological targets or electronic materials .

Properties

Molecular Formula

C9H9N3OS3

Molecular Weight

271.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

InChI

InChI=1S/C9H9N3OS3/c1-2-15-9-12-11-8(16-9)10-7(13)6-3-4-14-5-6/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

BAWANOGCJOEFIW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CSC=C2

Origin of Product

United States

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